Trioctadecyl phosphite

Description

Overview of Organophosphite Esters in Contemporary Materials Science

Organophosphite esters represent a class of organophosphorus compounds with the general formula P(OR)₃. wikipedia.org These esters are widely recognized for their role as secondary antioxidants and processing stabilizers in a variety of polymeric materials. foodpackagingforum.orgtappi.org In contemporary materials science, the primary function of organophosphites is to protect polymers from degradation during high-temperature processing and to enhance their long-term thermal stability. researchgate.net They achieve this by decomposing hydroperoxides, which are formed during the auto-oxidation cycle of polymers, into non-radical, stable products. tappi.org

The effectiveness and application of an organophosphite ester are largely dictated by the nature of its organic (R) groups. vinatiorganics.com These groups influence critical properties such as compatibility with the polymer matrix, hydrolytic stability, and volatility. life-trialkyl.eu For instance, aryl phosphite (B83602) esters are commonly used as stabilizers in halogen-bearing polymers like PVC due to their stability. wikipedia.org The versatility of organophosphite chemistry allows for the strategic modification of these functional groups, enabling the development of stabilizers tailored for specific polymer systems and applications, including polyolefins, polyvinyl chloride (PVC), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), and polycarbonate (PC). vinatiorganics.com

Academic Significance of Trioctadecyl Phosphite in Polymer Stabilization and Beyond

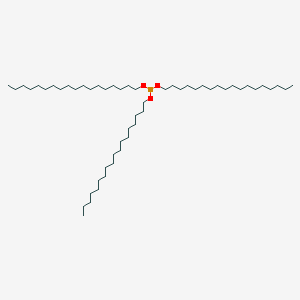

This compound, with the chemical formula C54H111O3P, is an organophosphite ester characterized by the presence of three long-chain octadecyl groups attached to the phosphorus atom via ester linkages. sigmaaldrich.comsigmaaldrich.com Its academic significance is primarily rooted in its function as a highly effective stabilizer for polymers. The long alkyl chains confer a hydrophobic nature to the molecule, which reduces its volatility and enhances its compatibility with non-polar polymer matrices.

The mechanism of action for this compound involves its role as a hydroperoxide decomposer, a critical function in mitigating the degradation of polymers like polyolefins. tappi.org During processing or environmental exposure, polymers can undergo oxidation, leading to the formation of hydroperoxides that can further break down into chain-scission-inducing radicals. researchgate.net this compound intervenes by converting these reactive hydroperoxides into inert alcohols. tappi.org

Beyond its primary role in polymer stabilization, research has explored the synergistic effects of this compound when used in combination with other stabilizers, such as hindered phenolic antioxidants. tappi.orgresearchgate.net This combination provides a comprehensive stabilization system where the phenolic antioxidant scavenges free radicals and the phosphite decomposes hydroperoxides. tappi.org A 1962 patent highlighted a synergistic stabilizer combination of 2-aminonaphthalene and this compound for polyaldehydes, demonstrating enhanced stability against deterioration at high temperatures. google.com

Current Research Landscape and Scholarly Contributions to this compound Chemistry

The current research landscape continues to build upon the foundational understanding of this compound's role as a polymer stabilizer. Scholarly investigations are focused on optimizing its performance, exploring new applications, and understanding its interactions within complex polymer formulations.

Recent studies have delved into the comparative performance of different phosphite stabilizers. For instance, research has shown that while phosphites are effective, their performance can be influenced by their chemical structure. Some studies have compared the efficacy of phosphite stabilizers with other secondary antioxidants like phosphonites and phosphines in melt stabilization and color prevention of polymers. d-nb.info

Furthermore, the synthesis of phosphite esters, including those with long alkyl chains like this compound, remains an active area of research. wikipedia.org The typical synthesis involves the reaction of phosphorus trichloride (B1173362) with the corresponding alcohol, in this case, octadecanol. wikipedia.orgusc.edu The conditions of this reaction, such as the presence of a base, can influence the final product and its purity. wikipedia.org

The table below summarizes the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 2082-80-6 |

| Molecular Formula | C54H111O3P |

| Molecular Weight | 839.459 g/mol |

Table 1: Physicochemical Properties of this compound sigmaaldrich.comsigmaaldrich.com

Properties

IUPAC Name |

trioctadecyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H111O3P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58(56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-54H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUJLMSKURPSHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOP(OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H111O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883791 | |

| Record name | Phosphorous acid, trioctadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

839.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2082-80-6 | |

| Record name | Tristearyl phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2082-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorous acid, trioctadecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tristearyl phosphite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorous acid, trioctadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorous acid, trioctadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trioctadecyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trioctadecyl Phosphite

Established Synthetic Routes for Long-Chain Alkyl Phosphite (B83602) Esters

The cornerstone of trialkyl phosphite synthesis, including for long-chain esters like trioctadecyl phosphite, has traditionally been the reaction of phosphorus trichloride (B1173362) with the corresponding alcohol. google.comorgsyn.org In the case of this compound, this involves reacting phosphorus trichloride with three equivalents of octadecanol (stearyl alcohol). A crucial aspect of this method is the use of an auxiliary base, typically a tertiary amine such as triethylamine (B128534) or diethylaniline, to neutralize the hydrogen chloride (HCl) byproduct formed during the reaction. google.comorgsyn.org The reaction is generally conducted in an inert solvent like petroleum ether or various alkyl aromatics to manage the reaction temperature and facilitate handling. google.comorgsyn.org The process involves carefully adding the phosphorus trichloride to the alcohol and base mixture, followed by a period of heating to ensure the reaction completes. The final product is isolated by removing the amine hydrochloride salt via filtration and then purifying the filtrate. orgsyn.org

Another established, albeit less direct, method is transesterification. google.com This route can involve the reaction of a more readily available trialkyl or triaryl phosphite, such as triphenyl phosphite, with octadecanol. google.comnih.govacs.org This exchange reaction is typically driven to completion by heating and is often catalyzed by bases. google.com While potentially offering advantages in purity, it requires a pre-synthesized phosphite starting material.

Novel and Sustainable Synthetic Approaches

Driven by the need for more environmentally responsible chemical manufacturing, recent research has focused on developing novel and sustainable methods for phosphite synthesis. acs.orgacs.org

The principles of green chemistry are increasingly being applied to phosphite synthesis to minimize environmental impact. nih.gov Key goals include improving atom economy, using safer solvents, reducing energy consumption, and minimizing waste. acs.orgfrontiersin.org Traditional methods often suffer from poor atom economy due to the formation of large quantities of salt byproducts. google.com Sustainable approaches aim to circumvent these issues. For instance, developing catalytic systems avoids the use of stoichiometric bases, and exploring solvent-free conditions eliminates the need for volatile organic compounds (VOCs). orgchemres.orgnih.govmdpi.com Furthermore, alternative energy sources are being explored to reduce the carbon footprint of the synthesis. rsc.org

Solvent-free synthesis represents a significant advancement in green chemistry, offering benefits such as reduced waste, lower costs, and simplified processes. nih.govmdpi.commpob.gov.my One-pot, solvent-free syntheses of various organophosphorus compounds have been successfully demonstrated, often at moderate temperatures, yielding clean products with high efficiency. nih.govmdpi.com

The development of efficient catalytic systems is another key area of innovation. For long-chain phosphonates, phosphine-catalyzed reactions have shown great promise, proceeding under neutral conditions with high atom economy. researchgate.netlookchem.com Multifunctional catalysts are also being designed for one-pot reactions, allowing for the efficient synthesis of compounds like α-aminophosphonates under solvent-free conditions at room temperature. orgchemres.org These catalytic methods often lead to higher yields in shorter reaction times compared to traditional uncatalyzed or base-mediated reactions.

Alternative energy sources like microwave irradiation and ultrasound are being harnessed to enhance the efficiency of phosphite and phosphonate (B1237965) synthesis. rsc.org Microwave-assisted synthesis can dramatically reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating. beilstein-journals.orgmdpi.comresearchgate.nettandfonline.com Catalyst-free, microwave-assisted condensations have been developed for various organophosphorus compounds, highlighting the potential for energy-efficient processes. mdpi.com

Similarly, ultrasound-promoted synthesis has emerged as a powerful green chemistry tool. rsc.orgnih.govrsc.orgderpharmachemica.com The acoustic cavitation generated by ultrasound can accelerate reaction rates and increase yields without the need for catalysts, often at room temperature and in environmentally benign solvents like water. rsc.orgrsc.org For example, the synthesis of α-aminophosphonates has been achieved in high yields (84-94%) within minutes under ultrasonic irradiation, a significant improvement over conventional methods. rsc.orgrsc.org

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction parameters is a critical step to maximize product yield and purity while minimizing costs and environmental impact. nih.govnumberanalytics.combeilstein-journals.org This is a multi-variable challenge where factors such as temperature, reaction time, solvent, catalyst loading, and the molar ratio of reactants are interdependent. nih.govrsc.org

Systematic approaches like Design of Experiments (DoE) are employed to efficiently explore this complex parameter space. nih.govrsc.org For instance, in the synthesis of esters, optimizing factors like temperature, reactant molar ratios, and vacuum for water removal has led to significant increases in conversion and isolated yields. rsc.org Key considerations for this compound synthesis include controlling the stoichiometry of phosphorus trichloride and octadecanol, selecting an appropriate base and solvent system that facilitates both the reaction and the subsequent purification, and determining the optimal temperature profile and reaction duration to drive the reaction to completion while preventing side reactions. orgsyn.orgmpob.gov.mygoogle.com

Table 1: Comparison of Synthetic Approaches for this compound

| Methodology | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Established Route (PCl₃ + Alcohol) | Use of phosphorus trichloride, octadecanol, and a stoichiometric base in an inert solvent. google.comorgsyn.org | Well-understood and widely practiced method. | Generates significant salt byproduct (low atom economy), requires handling of corrosive PCl₃, uses organic solvents. google.com |

| Transesterification | Reaction of a starting phosphite (e.g., triphenyl phosphite) with octadecanol, often with a catalyst. google.comnih.gov | Can produce high-purity products; avoids direct use of PCl₃. google.com | Requires a pre-synthesized phosphite; may require high temperatures or catalysts. |

| Solvent-Free Synthesis | Reactants are mixed without a solvent, often with catalytic assistance. nih.govmdpi.com | Environmentally friendly (no VOCs), simplifies workup and purification, often cost-effective. mpob.gov.my | Can present challenges in mixing and temperature control for viscous, long-chain reactants. |

| Microwave-Assisted Synthesis | Utilizes microwave energy to rapidly heat the reaction mixture. beilstein-journals.orgmdpi.com | Drastically reduced reaction times, potential for improved yields, energy efficiency. tandfonline.com | Requires specialized equipment; potential for localized overheating if not controlled. |

| Ultrasound-Promoted Synthesis | Employs ultrasonic waves to induce acoustic cavitation and accelerate the reaction. rsc.orgderpharmachemica.com | High efficiency, shorter reaction times, can often be performed at lower temperatures and without catalysts. rsc.org | Requires specialized sonication equipment. |

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₅₄H₁₁₁O₃P |

| Phosphorus trichloride | PCl₃ |

| Octadecanol (Stearyl alcohol) | C₁₈H₃₈O |

| Hydrogen chloride | HCl |

| Triethylamine | (C₂H₅)₃N |

| Diethylaniline | C₁₀H₁₅N |

| Triphenyl phosphite | C₁₈H₁₅O₃P |

| Petroleum ether | Mixture of hydrocarbons |

Reaction Mechanisms and Degradation Pathways of Trioctadecyl Phosphite

Hydrolytic Degradation Mechanisms of Phosphite (B83602) Esters

The hydrolysis of phosphite esters like trioctadecyl phosphite is a significant degradation pathway, particularly in the presence of moisture. This process involves the cleavage of the ester bonds, leading to the formation of various hydrolysis products.

The rate of hydrolysis of phosphite esters is influenced by several factors, including temperature, pH, and the concentration of the phosphite.

Temperature: An increase in temperature generally accelerates the rate of hydrolysis. For instance, studies on the hydrolysis of polylactic acid (PLA), a process where phosphite degradation is relevant, show a significant increase in degradation rates with rising temperatures. nih.govmdpi.comresearchgate.netpolimi.itnih.gov

pH: The pH of the surrounding medium plays a critical role in the hydrolysis kinetics. The hydrolysis of esters is typically slowest in neutral to slightly acidic conditions (around pH 4) and is catalyzed by both acidic and basic conditions. polimi.itnih.govwinona.edumdpi.com In acidic environments, the hydronium ion acts as a catalyst, while in basic conditions, the hydroxide (B78521) ion facilitates the reaction. winona.edu

Concentration: The concentration of the phosphite ester can also affect the hydrolysis rate, often following pseudo-first-order kinetics where the rate is proportional to the phosphite concentration. nih.gov

Factors Influencing Hydrolysis Rate

| Factor | Effect on Hydrolysis Rate | Mechanism |

|---|---|---|

| Temperature | Increases | Provides activation energy for the reaction. |

| pH | Increases in acidic or basic conditions | Catalyzed by H+ or OH- ions. |

| Concentration | Increases with higher concentration | Higher probability of reactant collision. |

The hydrolysis of this compound proceeds in a stepwise manner, leading to the formation of dioctadecyl phosphite, monooctadecyl phosphite, and ultimately phosphorous acid, with the release of octadecanol at each step. The initial hydrolysis of a phosphite ester generates acidic P-OH and P(O)H functional groups. google.com Computational studies on alkyl and aryl phosphites have explored the thermodynamic favorability of different hydrolysis pathways under acidic, basic, and neutral conditions, identifying various intermediates. winona.edu

The controlled hydrolysis of phosphite additives can be strategically used to accelerate the degradation of biodegradable polymers like polylactic acid (PLA). nih.govmdpi.comresearchgate.net The addition of certain phosphites to PLA has been shown to enhance its hydrolysis rate. nih.govmdpi.comresearchgate.net For example, after four days of water storage at 58°C, the molecular weight of a PLA sample was reduced by 31.3%, whereas a PLA sample compounded with a specific phosphite showed a 57.7% reduction. nih.govresearchgate.net This accelerated degradation is beneficial for applications like composting, as it reduces the residence time of the polymer. nih.govresearchgate.net The acidic byproducts from phosphite hydrolysis can catalyze the cleavage of ester bonds within the PLA backbone, leading to faster degradation. mdpi.commdpi.com

Effect of Phosphite on PLA Degradation

| Sample | Molecular Weight Reduction (4 days at 58°C) |

|---|---|

| PLA (Control) | 31.3% |

| PLA with 0.8% Phosphite P1 | 57.7% |

Oxidative Degradation Pathways

In addition to hydrolysis, this compound can undergo oxidative degradation, a process central to its function as a secondary antioxidant in polymers.

The primary oxidative pathway for phosphites is their conversion to the corresponding phosphates. This oxidation is a highly favorable process thermodynamically. nih.govd-nb.info The mechanism involves the phosphite reacting with oxidizing agents, such as hydroperoxides, that are formed during the auto-oxidation of the polymer. google.com This reaction effectively neutralizes the reactive hydroperoxides, preventing them from causing further degradation of the polymer. The oxidation can be facilitated by catalysts and can also be initiated by processes like UV radiation. researchgate.netresearchgate.netgoogle.com While phosphite is kinetically stable, its oxidation to phosphate (B84403) is an exergonic process. nih.govresearchgate.net

Peroxy radicals (ROO•) are key intermediates in the oxidative degradation of polymers. mit.edu this compound functions as a secondary antioxidant by reacting with these peroxy radicals. This interaction prevents the propagation of the radical chain reactions that lead to polymer degradation. The phosphite radical formed is relatively stable and does not readily participate in further chain-propagating reactions. The Fenton system, which generates hydroxyl radicals from peroxide, can also lead to the oxidation of phosphites to phosphates. nih.gov

Influence of Substrate and Environmental Conditions

The degradation of this compound is significantly influenced by the nature of the substrate it is incorporated into and the prevailing environmental conditions, such as temperature and humidity.

Substrate Influence: The type of polymer matrix affects the degradation of this compound. In polyolefins like polyethylene (B3416737) and polypropylene (B1209903), the primary degradation pathway is thermo-oxidative. The phosphite is consumed in scavenging hydroperoxides formed during the high-temperature processing of these polymers. In halogen-containing polymers like polyvinyl chloride (PVC), this compound can also act as a co-stabilizer by reacting with liberated hydrogen chloride (HCl), thus preventing autocatalytic degradation of the polymer. However, this interaction can also lead to the hydrolysis of the phosphite.

Environmental Conditions:

Temperature: Elevated temperatures accelerate the degradation of this compound. Thermal energy can lead to the homolytic cleavage of the P-O bond, generating radicals that can participate in side reactions. The rate of hydroperoxide decomposition by the phosphite also increases with temperature.

Humidity: The presence of moisture is a critical factor in the degradation of this compound, leading to hydrolysis. This reaction can be catalyzed by acids, which may be present as residues from the polymerization process or formed during polymer degradation. The hydrolysis of this compound proceeds in a stepwise manner, yielding dioctadecyl phosphite, monooctadecyl phosphite, and ultimately phosphorous acid, along with octadecanol.

The initial step of hydrolysis can be represented as: P(OC₁₈H₃₇)₃ + H₂O → (HO)P(OC₁₈H₃₇)₂ + C₁₈H₃₇OH

The products of hydrolysis have a reduced antioxidant capacity and can, in some cases, even contribute to polymer degradation.

| Environmental Condition | Effect on this compound Degradation | Primary Degradation Pathway |

| High Temperature | Accelerated degradation | Thermal oxidation and radical reactions |

| High Humidity | Increased rate of hydrolysis | Hydrolysis to phosphites and octadecanol |

| Acidic Environment | Catalyzes hydrolysis | Acid-catalyzed hydrolysis |

Thermal Degradation Processes of Long-Chain Phosphites

Long-chain phosphites like this compound undergo thermal degradation through complex mechanisms. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are instrumental in studying these processes.

Under inert atmospheres, the thermal decomposition of this compound typically involves the elimination of octadecene and the formation of phosphorous acid derivatives. The decomposition temperature is influenced by the purity of the compound and the presence of any catalytic species.

In the presence of oxygen, thermo-oxidative degradation becomes the dominant pathway. This involves the oxidation of the phosphite to the corresponding phosphate, as well as the thermal breakdown of the long alkyl chains. The degradation products can include a complex mixture of smaller hydrocarbons, aldehydes, ketones, and carboxylic acids, in addition to the inorganic phosphorus-containing species.

Research on similar long-chain alkyl phosphates has shown that decomposition temperatures can be significantly different for mono-, di-, and tri-alkylated species. For instance, didodecyl phosphate has a decomposition temperature that is 40-50°C higher than that of monododecyl phosphate cnrs.fr. This suggests that the stability of partially hydrolyzed this compound may differ from the parent compound.

Interaction with Other Chemical Species and Polymer Matrices

The performance of this compound as a stabilizer is often enhanced through synergistic interactions with other additives.

Hindered Phenolic Antioxidants: this compound is frequently used in combination with primary antioxidants such as hindered phenols. The phenolic antioxidant scavenges free radicals, while the phosphite decomposes hydroperoxides. This dual-action approach provides comprehensive protection to the polymer during both high-temperature processing and long-term use. The phosphite can also regenerate the phenolic antioxidant by reducing the phenoxyl radical formed during its radical scavenging activity.

Hindered Amine Light Stabilizers (HALS): In applications where UV stability is required, this compound can be used alongside HALS. While HALS are primarily light stabilizers, they also exhibit some thermal antioxidant activity. The combination of a phosphite and a HALS can provide synergistic protection against both thermal and photo-oxidative degradation. However, antagonistic effects have been observed in some cases, particularly in the presence of acidic species which can be formed from phosphite hydrolysis.

Metal Stearates: Metal stearates, such as calcium stearate and zinc stearate, are often used as acid scavengers and lubricants in polymer formulations. They can neutralize acidic residues from polymerization catalysts, which would otherwise promote the hydrolysis of this compound. However, certain metal stearates, particularly zinc stearate, can sometimes have a detrimental effect on the performance of phosphite antioxidants, leading to discoloration. This is thought to be due to interactions between the metal ions and the phosphite or its degradation products.

The interaction of this compound within different polymer matrices is also a key factor.

Polyolefins (PE, PP): In polyethylene and polypropylene, this compound functions primarily as a processing stabilizer, protecting the polymer from degradation at high melt temperatures. Its long alkyl chains provide good compatibility with the non-polar polymer matrix.

Polyvinyl Chloride (PVC): In PVC, this compound acts as a secondary stabilizer. It can react with and neutralize HCl, a primary degradation product of PVC. This action complements that of primary metallic stabilizers. The performance of this compound can differ between rigid and plasticized PVC formulations due to variations in processing temperatures and the presence of plasticizers which can affect its solubility and mobility within the matrix.

| Interacting Species | Nature of Interaction with this compound |

| Hindered Phenols | Synergistic; phosphite decomposes hydroperoxides and regenerates the phenol (B47542). |

| HALS | Can be synergistic for thermal and light stability, but potential for antagonism. |

| Metal Stearates | Can improve hydrolytic stability by neutralizing acids; potential for negative interactions (e.g., with zinc stearate). |

| Polyolefins | Acts as a processing stabilizer, good compatibility. |

| PVC | Acts as a secondary stabilizer, neutralizes HCl. |

Mechanistic Studies of Trioctadecyl Phosphite As a Functional Additive

Role as a Secondary Antioxidant and Hydroperoxide Decomposer

The primary function of trioctadecyl phosphite (B83602) in polymer stabilization is its role as a secondary antioxidant. linchemical.com Unlike primary antioxidants that scavenge free radicals, secondary antioxidants, also known as hydroperoxide decomposers, act to neutralize hydroperoxides (ROOH). linchemical.combdmaee.net These hydroperoxides are unstable intermediates formed during the auto-oxidation cycle of polymers when exposed to heat, light, and oxygen. bdmaee.netvinatiorganics.com If left unchecked, they decompose into highly reactive and damaging alkoxy (RO•) and hydroxyl (HO•) radicals, which propagate the degradation chain reaction, leading to chain scission and cross-linking that compromise the material's mechanical properties. bdmaee.net

Trioctadecyl phosphite intervenes by stoichiometrically decomposing these harmful hydroperoxides into non-radical, stable products. cnrs.fr The mechanism involves the oxidation of the trivalent phosphorus atom in the phosphite to its pentavalent state, forming a stable phosphate (B84403) ester, while reducing the hydroperoxide to a harmless alcohol (ROH). bdmaee.netvinatiorganics.comchempoint.com This sacrificial process effectively removes the source of chain-branching radicals, thus preserving the integrity of the polymer backbone. vinatiorganics.comchempoint.com This function is particularly crucial during high-temperature melt processing, where phosphites provide excellent protection against degradation, minimize changes in melt viscosity, and reduce discoloration. amfine.com

The general reaction can be depicted as: P(OR)₃ + ROOH → P(O)(OR)₃ + ROH (this compound + Hydroperoxide → Trioctadecyl phosphate + Alcohol)

This preventative action makes this compound and other phosphites a cornerstone of polymer stabilization technology. vinatiorganics.com

Free-Radical Scavenging Mechanisms

While the principal role of phosphite stabilizers is hydroperoxide decomposition, their antioxidative action can be more complex and may include free-radical scavenging, depending on the compound's structure and the specific conditions. researchgate.net Phosphorus compounds can act as hydroperoxide decomposers (secondary antioxidants) and, in some cases, as free-radical scavengers (primary antioxidants). researchgate.net

The stabilizing action of phosphites is attributed to three main mechanisms: oxidation by hydroperoxides, substitution by alkoxyl radicals, and hydrolysis. researchgate.net Some research indicates that phosphites or their transformation products can react with radical species. researchgate.net For instance, under certain conditions, aryl phosphites are capable of acting as chain-breaking antioxidants by trapping both alkyl and peroxy radicals. mmu.ac.uk Although alkyl phosphites like this compound are generally considered less effective in this role than hindered aryl phosphites, the possibility of radical scavenging cannot be entirely dismissed, particularly through secondary reactions of their degradation or hydrolysis products. researchgate.netmmu.ac.uk

Influence of Molecular Structure on Stabilizer Efficiency and Performance

The specific chemical structure of an antioxidant is pivotal to its performance, influencing its stability, compatibility, and efficiency. nih.govresearchgate.net In this compound, the long aliphatic (octadecyl) chains attached to the phosphorus atom are a defining feature that imparts several performance advantages.

Polymer Compatibility: The long, nonpolar octadecyl groups (C₁₈H₃₇) give the molecule excellent compatibility with nonpolar polymer matrices such as polyethylene (B3416737) and polypropylene (B1209903). bdmaee.net This ensures uniform distribution of the stabilizer within the polymer, preventing phase separation and ensuring effective protection.

Low Volatility: The high molecular weight (~1139 g/mol ) and long alkyl chains result in very low volatility. This is a critical advantage during high-temperature processing steps like extrusion and molding, as it prevents the loss of the stabilizer from the polymer melt, ensuring its presence for long-term thermal stability. bdmaee.net

Hydrolytic Stability: While phosphites are generally susceptible to hydrolysis, which can reduce their effectiveness, the steric hindrance provided by the bulky octadecyl groups can improve resistance to hydrolysis compared to less hindered alkyl phosphites. researchgate.net Enhanced hydrolytic stability is a key objective in the design of high-performance phosphite antioxidants. nih.gov

Compared to aryl phosphites, alkyl phosphites like this compound are generally more reactive toward hydroperoxides, though they may be less effective as chain-breaking antioxidants. mmu.ac.ukresearchgate.net The balance of reactivity, compatibility, and stability afforded by its molecular structure makes this compound a highly effective and widely used processing stabilizer. bdmaee.net

Advanced Analytical and Spectroscopic Characterization of Trioctadecyl Phosphite and Its Transformation Products

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the separation and quantification of Trioctadecyl phosphite (B83602) and its derivatives. The choice of chromatographic technique is largely dependent on the volatility and polarity of the analytes.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds like Trioctadecyl phosphite and its oxidized counterpart, Trioctadecyl phosphate (B84403). Given its high molecular weight and low volatility, HPLC is often more suitable than gas chromatography for the direct analysis of the parent compound.

Reverse-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of large, non-polar molecules. In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the long alkyl chains of this compound and the stationary phase.

A typical HPLC method for the analysis of polymer additives, including large phosphite antioxidants, might utilize a C18 column. Gradient elution is often necessary to achieve adequate separation of the parent compound from its various degradation products and other additives present in a polymer matrix. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. The gradient involves changing the proportion of the organic solvent over the course of the analysis to effectively elute compounds with a wide range of polarities.

Detection can be achieved using a variety of detectors. While this compound does not possess a strong chromophore for UV-Vis detection at higher wavelengths, it can often be detected at lower wavelengths (around 200-220 nm). More universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are also well-suited for the analysis of such compounds that lack a strong UV chromophore.

Table 1: Illustrative HPLC Conditions for the Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 80% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | ELSD or CAD |

| Injection Volume | 10 µL |

This table presents a hypothetical set of starting conditions for method development and may require optimization for specific applications.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While the direct analysis of the intact this compound molecule by GC is challenging due to its high molecular weight and low volatility, it is an excellent method for the analysis of its more volatile degradation products. For instance, the hydrolysis of this compound can lead to the formation of octadecanol, which is readily amenable to GC analysis.

For the analysis of less volatile organophosphorus compounds, derivatization is a common strategy to increase their volatility and improve their chromatographic behavior. However, for compounds like this compound, this can be complex. Therefore, GC is more frequently applied to the analysis of its smaller, more volatile transformation products.

When analyzing compounds like trialkyl phosphites, the choice of a suitable capillary column is critical. A non-polar or semi-polar stationary phase, such as a 5% phenyl-polydimethylsiloxane, is often used. Temperature programming is essential to elute compounds with a range of boiling points. The analysis of trialkyl phosphites has been demonstrated with temperature-programmed GC. researchgate.net

Detection can be achieved using a Flame Ionization Detector (FID), which is a universal detector for organic compounds. For more selective and sensitive detection of phosphorus-containing compounds, a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD) in phosphorus mode can be employed.

Table 2: Example GC Conditions for the Analysis of this compound Transformation Products (e.g., Octadecanol)

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 1 min) to 280 °C at 15 °C/min (hold 5 min) |

| Detector | FID or NPD |

| Detector Temperature | 300 °C |

This table provides a general set of conditions that would need to be optimized for specific analytes.

The degradation of this compound through hydrolysis and oxidation ultimately leads to the formation of inorganic phosphorus oxyanions, such as phosphite (PO₃³⁻) and phosphate (PO₄³⁻). Ion Chromatography (IC) is the premier technique for the separation and quantification of these inorganic anions.

IC systems for anion analysis typically employ an anion-exchange column and a conductivity detector. The separation is based on the differential affinity of the anionic analytes for the positively charged functional groups of the stationary phase. A suppressor is used after the analytical column to reduce the background conductivity of the eluent, thereby enhancing the sensitivity of detection for the analyte ions.

The eluent is typically a carbonate/bicarbonate or a hydroxide (B78521) solution. Gradient elution, where the eluent concentration is increased during the run, can be used to separate a wide range of anions with different charges and affinities for the stationary phase. For instance, a step-change in eluent concentration can be employed to achieve good separation of phosphite from other common anions. thermofisher.com

IC is a highly sensitive and reliable method for monitoring the formation of phosphite and phosphate during the degradation of this compound. This information is critical for understanding the degradation pathways and the long-term stability of the parent compound.

Table 3: Representative IC Conditions for the Separation of Phosphite and Phosphate

| Parameter | Condition |

| Column | Anion-exchange column (e.g., Dionex IonPac™ AS28-Fast-4µm) thermofisher.com |

| Eluent | KOH gradient (e.g., 35 mM for the first step) thermofisher.com |

| Flow Rate | 0.25 mL/min |

| Column Temperature | 30 °C |

| Detector | Suppressed Conductivity |

| Suppressor | Anion dynamically regenerating suppressor |

These conditions are based on an application for ibandronate sodium but are applicable to the separation of phosphite and phosphate from other matrices.

Mass Spectrometry for Structural Elucidation and Degradation Product Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of unknown compounds and the confirmation of the identity of known analytes. When coupled with chromatographic techniques, it provides a powerful platform for the comprehensive analysis of complex mixtures.

The coupling of Gas Chromatography or Liquid Chromatography with Mass Spectrometry (GC-MS and LC-MS) provides both separation and identification capabilities in a single analysis.

GC-MS is particularly useful for the identification of volatile and semi-volatile degradation products of this compound. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. The characterization of radiolytic degradation products of similar compounds like tri-isoamyl phosphate has been successfully achieved using GC-MS. researchgate.net For the analysis of phosphonic acids, which can be degradation products, derivatization is often employed to make them amenable to GC-MS analysis. mdpi.com

LC-MS is the technique of choice for the analysis of the intact this compound molecule and its non-volatile transformation products. The liquid chromatograph separates the components, which are then introduced into the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These soft ionization techniques allow for the analysis of large, thermally labile molecules without significant fragmentation. LC-MS methods have been developed for the analysis of various organophosphate esters and their hydrolysis products in biological and environmental samples. researchgate.netnih.gov The analysis of polymer antioxidants is also effectively performed using HPLC coupled with UV/VIS and APCI-MS detection. lcms.cz

Table 4: Comparison of GC-MS and LC-MS for this compound Analysis

| Technique | Analytes | Ionization Methods | Key Advantages |

| GC-MS | Volatile/semi-volatile degradation products (e.g., octadecanol, smaller phosphites) | Electron Ionization (EI), Chemical Ionization (CI) | Excellent separation for volatile compounds, extensive spectral libraries for identification. |

| LC-MS | Intact this compound, Trioctadecyl phosphate, other non-volatile degradation products | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Suitable for non-volatile and thermally labile compounds, soft ionization preserves the molecular ion. |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a powerful tool for the identification of unknown transformation products of this compound. By comparing the experimentally measured exact mass with the theoretical masses of potential structures, the elemental formula can be confidently assigned. HRMS has been used for the non-target screening of organophosphate esters and their transformation products in environmental samples, leading to the identification of novel compounds. acs.org

The high resolving power of HRMS also allows for the separation of ions with very similar nominal masses, which is crucial for the analysis of complex samples. This capability is essential for distinguishing between different degradation products that may have the same nominal mass but different elemental compositions.

Isotopic studies , often in conjunction with mass spectrometry, can provide valuable insights into the degradation pathways of this compound. By synthesizing this compound with a stable isotope label (e.g., ¹⁸O in the phosphite group or ¹³C in the alkyl chains), the fate of different parts of the molecule during degradation can be traced. For example, an ¹⁸O-labeling study could help to determine whether the oxygen in the resulting phosphate comes from water or an oxidizing agent. While specific isotopic labeling studies on this compound are not widely reported in the literature, this approach is a standard and powerful technique in mechanistic studies of chemical reactions and would be highly applicable to understanding its transformation processes.

Atmospheric Pressure Ionization Mass Spectrometry Approaches

Atmospheric Pressure Ionization Mass Spectrometry (API-MS) serves as a powerful tool for the analysis of this compound and its various transformation products, which can be thermally labile. Techniques such as Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are particularly well-suited for these relatively non-polar, low-volatility compounds. researchgate.netresearchgate.net When coupled with liquid chromatography (LC), API-MS allows for the separation and identification of the parent compound from its hydrolysis and oxidation products.

In positive-ion mode APCI or APPI, this compound and its derivatives are typically detected as protonated molecules, [M+H]⁺. researchgate.net This allows for the unambiguous determination of the molecular weight of the parent compound and its key transformation products, such as dioctadecyl phosphite (a hydrolysis product) and trioctadecyl phosphate (an oxidation product). The soft ionization nature of these techniques minimizes in-source fragmentation, providing clear molecular ion information. researchgate.net

In negative-ion mode, phosphites can be unstable, but the resulting fragment ions are often characteristic of the specific compound and can be used for identification purposes. researchgate.net Analysis of transformation products can reveal the degradation pathway, for instance, by identifying the sequential loss of octadecyl groups through hydrolysis or the gain of an oxygen atom during oxidation.

| Compound | Formula | Molecular Weight (Da) | Expected Ion (Positive API-MS) |

|---|---|---|---|

| This compound | C₅₄H₁₁₁O₃P | 863.48 | [M+H]⁺ at m/z 864.48 |

| Trioctadecyl phosphate | C₅₄H₁₁₁O₄P | 879.48 | [M+H]⁺ at m/z 880.48 |

| Dioctadecyl phosphite | C₃₆H₇₅O₃P | 602.98 | [M+H]⁺ at m/z 603.98 |

| Octadecanol | C₁₈H₃₈O | 270.50 | [M+H]⁺ at m/z 271.50 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus Environments

NMR spectroscopy is an indispensable technique for the structural elucidation of this compound and for tracking its chemical transformations. Different NMR active nuclei provide complementary information about the organic moiety and the phosphorus center.

Proton (¹H) and Carbon-13 (¹³C) NMR are used to characterize the long aliphatic chains of the this compound molecule. The spectra are typically characterized by a few key signals corresponding to the different chemical environments within the octadecyl chains.

In the ¹H NMR spectrum, the terminal methyl (CH₃) protons appear as a triplet at the most upfield position (lowest chemical shift). The numerous methylene (B1212753) (CH₂) groups along the alkyl chain produce a large, overlapping signal in the middle of the spectrum. The methylene group directly attached to the phosphite oxygen (P-O-CH₂) is deshielded by the electronegative oxygen atom and thus appears further downfield.

Similarly, the ¹³C NMR spectrum shows distinct signals for the terminal methyl carbon, the bulk methylene carbons, and the oxygen-linked methylene carbon, allowing for confirmation of the organic structure.

| Group | Nucleus | Typical Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|

| -CH₃ | ¹H | ~0.8-0.9 | Triplet |

| -(CH₂)₁₅- | ¹H | ~1.2-1.4 | Multiplet |

| -CH₂-CH₂-O-P | ¹H | ~1.6-1.8 | Multiplet |

| P-O-CH₂- | ¹H | ~3.8-4.1 | Multiplet |

| -CH₃ | ¹³C | ~14 | n/a |

| -(CH₂)n- | ¹³C | ~22-32 | n/a |

| P-O-CH₂- | ¹³C | ~60-70 | n/a |

Phosphorus-31 (³¹P) NMR is exceptionally specific and sensitive for analyzing phosphorus-containing compounds. wikipedia.org The key advantage of ³¹P NMR is its wide chemical shift range and the direct correlation between the chemical shift and the oxidation state (valence) and coordination environment of the phosphorus atom. This makes it the definitive technique for distinguishing this compound from its primary oxidation product, trioctadecyl phosphate.

This compound contains a trivalent phosphorus (P(III)) atom, which resonates in a characteristic downfield region of the ³¹P NMR spectrum. In contrast, upon oxidation, the resulting trioctadecyl phosphate contains a pentavalent phosphorus (P(V)) atom, which appears at a significantly different, more upfield chemical shift, typically close to the phosphoric acid standard. researchgate.net This clear separation allows for the straightforward monitoring of the oxidation process and quantification of the relative amounts of the phosphite and phosphate species in a sample.

| Compound Type | Phosphorus Valence | Example Compound | Typical ³¹P Chemical Shift (δ, ppm) |

|---|---|---|---|

| Trialkyl Phosphite | P(III) | This compound | ~+138 to +141 |

| Trialkyl Phosphate | P(V) | Trioctadecyl phosphate | ~-1 to +2 |

Other Advanced Spectroscopic and Surface Analysis Techniques (e.g., XPS, ToF-SIMS)

As this compound is primarily used as an additive within polymer matrices, its characterization at the material's surface is critical. Advanced surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) provide invaluable information on the surface composition and chemistry. nih.govresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) provides quantitative elemental and chemical state information from the top few nanometers of a material's surface. nih.gov For a polymer containing this compound, XPS can confirm the presence of phosphorus via the P 2p core level signal. High-resolution scans of the P 2p peak can distinguish between the phosphite (P(III)) and its oxidized phosphate (P(V)) state due to a measurable difference in binding energy, thereby tracking surface degradation.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an even more surface-sensitive technique, analyzing the outermost 1-2 nanometers. nih.gov It provides detailed molecular information by detecting characteristic fragment ions from the parent molecule. ToF-SIMS can be used to identify this compound and its transformation products on the polymer surface with very high sensitivity, and its imaging capabilities can reveal the spatial distribution of these additives. phi.com The two techniques are highly complementary for a comprehensive surface analysis. researchgate.net

| Technique | Information Provided | Analysis Depth | Key Application for this compound |

|---|---|---|---|

| XPS | Elemental composition (quantitative); Chemical state (e.g., P(III) vs. P(V)) | ~2-10 nm | Quantifying surface concentration of phosphorus; Monitoring surface oxidation. |

| ToF-SIMS | Molecular structure (via fragmentation); Trace detection; Surface imaging. | ~1-2 nm | Identifying parent molecule and degradation products on the outermost surface; Mapping additive distribution. |

Computational and Theoretical Investigations of Trioctadecyl Phosphite Reactivity

Density Functional Theory (DFT) Calculations on Reaction Mechanisms

Density Functional Theory (DFT) has become a important method in computational chemistry for studying the antioxidant activity of various compounds, including phosphite (B83602) esters. DFT calculations allow for a detailed examination of the electronic properties and the energy landscapes of chemical reactions, providing a theoretical foundation for understanding the reactivity of trioctadecyl phosphite.

The electronic structure of an antioxidant is fundamental to its function. DFT calculations can be used to determine the distribution of electrons within the this compound molecule and to compute various molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in predicting the chemical reactivity of a molecule.

Global reactivity indices, derived from the energies of the HOMO and LUMO, provide a quantitative measure of the molecule's stability and reactivity. irjweb.comnih.gov A large HOMO-LUMO energy gap generally indicates high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com For an antioxidant like this compound, a relatively high HOMO energy is desirable as it indicates a greater ability to donate an electron to neutralize free radicals. nih.gov

Other important global reactivity indices include:

Electronegativity (χ): This measures the ability of a molecule to attract electrons.

Chemical Hardness (η): This is a measure of the molecule's resistance to a change in its electron distribution. A harder molecule is less reactive.

Chemical Softness (S): This is the reciprocal of hardness and indicates a higher reactivity.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

These indices are calculated using the energies of the HOMO and LUMO and provide a comprehensive picture of the molecule's reactivity. While specific DFT calculations for this compound are not widely available in the literature, the following table provides representative values for phosphite antioxidants based on computational studies of related compounds.

Table 1: Representative Global Reactivity Indices for Phosphite Antioxidants from DFT Calculations

| Reactivity Index | Symbol | Typical Value Range (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.0 to -7.5 | Higher values indicate better electron-donating ability. |

| LUMO Energy | ELUMO | -1.0 to 0.5 | Lower values indicate better electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | 5.0 to 7.0 | Larger gap suggests higher kinetic stability. |

| Electronegativity | χ | 3.0 to 4.0 | Measures the tendency to attract electrons. |

| Chemical Hardness | η | 2.5 to 3.5 | Higher values indicate lower reactivity. |

| Electrophilicity Index | ω | 1.5 to 2.5 | Indicates the ability to act as an electrophile. |

The primary antioxidant mechanism of phosphite esters involves the reduction of hydroperoxides (ROOH) to alcohols (ROH), which prevents the formation of highly reactive radicals. vinatiorganics.comvinatiorganics.com DFT calculations are instrumental in elucidating the step-by-step mechanism of this reaction. This is achieved by identifying the transition state (TS), which is the highest energy point along the reaction coordinate, and calculating the activation energy (Ea), which is the energy difference between the reactants and the transition state. aps.orgnih.gov

A lower activation energy barrier corresponds to a faster reaction rate. nih.gov Computational studies on the reaction of phosphites with hydroperoxides can map out the potential energy surface of the reaction, revealing the most favorable pathway. The mechanism generally involves a nucleophilic attack of the phosphorus atom of the phosphite on the oxygen of the hydroperoxide.

The general reaction is: P(OR)₃ + R'OOH → O=P(OR)₃ + R'OH

DFT calculations can model the geometry of the transition state, providing insights into the bonding changes that occur during the reaction. For instance, the formation of a P-O bond and the cleavage of the O-O bond in the hydroperoxide can be visualized and analyzed. While specific studies on this compound are scarce, research on other phosphites indicates that the activation energy for this process is relatively low, which is consistent with their high efficiency as secondary antioxidants. preprints.orgresearchgate.net

Table 2: Conceptual Activation Energies for Phosphite Antioxidant Reactions

| Reaction Step | Description | Calculated Parameter | Significance |

|---|---|---|---|

| Reactant Complex Formation | Initial association of phosphite and hydroperoxide. | Binding Energy | Indicates the stability of the initial complex. |

| Transition State | Highest energy point of the reaction pathway. | Activation Energy (Ea) | Determines the reaction rate; lower Ea means a faster reaction. |

| Product Formation | Formation of phosphate (B84403) and alcohol. | Reaction Energy (ΔE) | Indicates if the overall reaction is exothermic or endothermic. |

Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used to approximate the solvent effect by representing the solvent as a continuous dielectric medium. preprints.org This approach allows for the calculation of reaction pathways in different environments, from non-polar to polar, which can mimic the varying polarities of different polymer matrices. For instance, the hydrolysis of phosphite antioxidants, a potential side reaction, can be significantly influenced by the presence of water and the polarity of the surrounding polymer. mmu.ac.uk Computational modeling of these solvation effects is crucial for understanding the stability and performance of this compound in real-world applications. nih.gov

Molecular Dynamics Simulations of Phosphite-Polymer Interactions

While DFT is excellent for studying the details of chemical reactions, Molecular Dynamics (MD) simulations are better suited for investigating the physical interactions and dynamics of larger systems over longer timescales. MD simulations can be used to model the behavior of this compound within a polymer matrix, providing insights into its dispersion, mobility, and interaction with polymer chains. nih.govresearchgate.netyoutube.com

In an MD simulation, the atoms are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, the trajectory of the system can be simulated over time.

For this compound in a polymer, MD simulations could be used to:

Assess the compatibility and miscibility of the phosphite with the polymer by calculating the free energy of mixing.

Determine the diffusion coefficient of the phosphite within the polymer, which is crucial for its ability to reach and neutralize hydroperoxides.

Analyze the conformational changes of the this compound and the surrounding polymer chains.

Investigate the formation of aggregates of phosphite molecules.

Although specific MD studies on this compound-polymer systems are not readily found in the literature, the methodology has been widely applied to study the behavior of other additives in polymers and provides a powerful tool for understanding the physical aspects of polymer stabilization. youtube.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Antioxidant Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. mdpi.commdpi.com In the context of antioxidants, QSAR models can be developed to predict the antioxidant efficacy of new phosphite compounds based on their molecular descriptors. nih.govnih.gov

The development of a QSAR model typically involves the following steps:

Data Collection: A dataset of phosphite compounds with experimentally determined antioxidant activities is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, and quantum chemical descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates a subset of the descriptors with the antioxidant activity. mdpi.com

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For phosphite antioxidants, relevant descriptors might include molecular weight, logP (a measure of lipophilicity), and quantum chemical descriptors such as HOMO energy and chemical hardness. A robust QSAR model could accelerate the discovery of more effective phosphite antioxidants by allowing for the virtual screening of large libraries of candidate molecules, thereby reducing the need for extensive experimental synthesis and testing. mdpi.com

Table 3: Conceptual Framework for a QSAR Model of Phosphite Antioxidant Efficacy

| Component | Description | Example for this compound |

|---|---|---|

| Dependent Variable | Experimentally measured antioxidant activity. | Inhibition of polymer oxidation, hydroperoxide decomposition rate. |

| Independent Variables (Descriptors) | Numerical representations of molecular structure. | Molecular Weight, LogP, HOMO Energy, Molar Refractivity. |

| Mathematical Model | Equation relating descriptors to activity. | Activity = c0 + c1(Descriptor1) + c2(Descriptor2) + ... |

| Validation Metrics | Statistical measures of the model's predictive power. | R², Q², RMSE. |

Applications of Trioctadecyl Phosphite in Advanced Materials and Systems

Polymer Stabilization: Beyond Basic Antioxidancy

In the realm of polymer science, trioctadecyl phosphite (B83602) functions as a crucial secondary antioxidant. google.com While primary antioxidants (like hindered phenols) are responsible for scavenging free radicals, secondary antioxidants like phosphites work to decompose hydroperoxides, which are precursors to damaging radicals. google.comrsc.org This synergistic relationship with primary antioxidants is fundamental to protecting polymers from degradation during high-temperature processing and throughout their service life. The mechanism involves the phosphite being oxidized to a phosphate (B84403), thereby converting hydroperoxides into stable, non-radical products like alcohols. This action is most effective at the high temperatures encountered during melt processing operations. google.com

The molecular structure of phosphite antioxidants is key to their performance, influencing factors such as hydrolytic stability, compatibility with the polymer matrix, and efficiency. sigmaaldrich.comresearchgate.net High molecular weight phosphites are noted for enhancing stability and resistance to hydrolysis. sigmaaldrich.com

Trioctadecyl phosphite is widely used as a processing stabilizer in polyolefins such as high-density polyethylene (B3416737) (HDPE) and polypropylene (B1209903) (PP). gu.seresearchgate.net During extrusion and other melt processing techniques, polyolefins are susceptible to thermo-oxidative degradation, which can lead to chain scission, a decrease in molecular weight, and a loss of mechanical properties. cdc.gov

As a secondary antioxidant, this compound plays a critical role by decomposing hydroperoxides that form in the polymer during processing. rsc.org This function is particularly effective when used in combination with primary antioxidants, creating a comprehensive stabilization package that protects the polymer's integrity. nih.gov Research has shown that the stabilizing effect of phosphites in polypropylene increases with their concentration, helping to reduce long-term heat aging. cdc.gov The use of these stabilization systems is essential for preventing changes in the polymer's molecular architecture during manufacturing. rsc.org

The utility of this compound extends beyond polyolefins to other polymer systems.

Polyethylene Terephthalate (PET): Phosphite stabilizers are employed in polyesters like PET to improve color and processability. sigmaaldrich.com Their ability to function at high processing temperatures makes them suitable for engineering thermoplastics.

Polylactic Acid (PLA): The use of phosphites in PLA has been studied to address challenges with melt processing stability. While some triaryl phosphites can act as chain extenders to stabilize PLA's molecular weight, certain types may also accelerate hydrolysis under specific conditions. mdpi.comspecialchem.com Studies on pentaerythritol-based phosphites, for instance, have shown they can accelerate the hydrolysis of PLA, which could be beneficial for controlling the degradation rate of biodegradable polyesters. specialchem.com

A primary benefit of incorporating this compound is the significant improvement in both melt flow stability and color retention of the polymer. During high-temperature processing, polymers can suffer from chain scission or cross-linking, which alters the melt viscosity and makes processing unpredictable. By preventing this degradation, phosphites help to maintain a consistent melt flow index (MFI). gu.se

Simultaneously, oxidative degradation is a major cause of discoloration, particularly yellowing, in polymers. Phosphite stabilizers inhibit these oxidative reactions, preserving the polymer's intended color. They are particularly effective at preventing discoloration that can arise from the oxidation of phenolic antioxidants, which can form colored quinoid byproducts. google.com The combination of a phenolic antioxidant, a phosphite, and a lactone represents a highly efficient stabilization system for maintaining polymer properties, including color. rsc.org

Below is a data table illustrating the typical effects of a phosphite stabilizer on key polymer properties during processing.

Effect of Phosphite Stabilizer on Polypropylene Properties

| Property | Unstabilized PP | PP + Phenolic AO | PP + Phenolic AO + Phosphite | Unit |

|---|---|---|---|---|

| Melt Flow Index (MFI) Change after Extrusion | +45% | +25% | +8% | % Change |

| Yellowness Index (YI) after Extrusion | 12.5 | 8.2 | 2.1 | - |

| Hydroperoxide Concentration | High | Moderate | Very Low | Relative |

Role in Lubricant Formulations and Performance Enhancement

While the primary application of this compound is in polymers, it has also been identified for use in lubricant compositions. A patent discloses lubricant formulations that include this compound as a potential component. In this context, organophosphorus compounds can serve multiple functions, including as anti-wear additives, friction modifiers, and antioxidants. The antioxidant properties of phosphites can help to prolong the life of the lubricant by preventing oxidative breakdown at high operating temperatures.

Emerging Applications in Flame Retardancy

Phosphorus-containing compounds are a major class of flame retardants, acting through either condensed-phase or gas-phase mechanisms. researchgate.netsigmaaldrich.com Condensed-phase flame retardants promote the formation of a protective char layer, insulating the underlying material from heat and fuel. researchgate.net Gas-phase retardants release phosphorus-containing radicals that quench the high-energy radicals responsible for flame propagation.

Common phosphorus flame retardants include phosphates, phosphonates, and phosphinates. researchgate.net While this compound belongs to the broader family of organophosphorus compounds, its primary established role is not as a flame retardant but as a processing stabilizer. However, by preventing the thermal degradation of the polymer matrix, it can indirectly contribute to fire safety. Maintaining the polymer's molecular structure can reduce the generation of flammable volatile compounds that fuel combustion. There is potential for synergistic effects when used in combination with dedicated flame-retardant systems, though this is an area for further research.

Integration in Novel Functional Materials and Composites

The application of this compound extends to specialized polymers and composite materials where specific properties are required. It is used as a stabilizer and chelating agent in various synthetic resins, including styrene-butadiene-styrene (SBS) elastomers. As a chelating agent, it can deactivate trace metal ions that might otherwise catalyze polymer degradation. This function is valuable in maintaining the long-term stability and performance of advanced materials. While research into novel applications is ongoing, its established performance as a stabilizer makes it a candidate for inclusion in new composite formulations where processing stability and longevity are critical design parameters.

Environmental Considerations and Sustainability of Trioctadecyl Phosphite

Environmental Fate and Transformation Pathways of Organophosphite Esters

The environmental fate of trioctadecyl phosphite (B83602) is determined by its susceptibility to various abiotic and biotic transformation processes. While specific experimental data for trioctadecyl phosphite is limited in public literature, its environmental behavior can be largely inferred from the known chemistry of organophosphite esters and related organophosphate esters (OPEs). The primary transformation pathways are hydrolysis and oxidation.

Hydrolysis: The ester linkages in this compound are susceptible to hydrolysis, a reaction with water that cleaves the phosphorus-oxygen-carbon (P-O-C) bond. This process can occur under abiotic conditions and may be accelerated by changes in pH or temperature. The hydrolysis proceeds in a stepwise manner, sequentially removing the octadecyl groups. The ultimate products of complete hydrolysis are phosphorous acid and octadecanol (stearyl alcohol). The long alkyl chains of this compound provide significant steric hindrance, which imparts a degree of hydrolytic stability necessary for its function in polymers, yet these bonds remain the primary point of environmental degradation.

Oxidation: The central phosphorus atom in this compound is in the +3 oxidation state, making it susceptible to oxidation to the more stable +5 state. This transformation converts the phosphite ester into its corresponding phosphate (B84403) ester, trioctadecyl phosphate. This reaction can be initiated by atmospheric oxidants or mediated by microbial activity in soil and water. The resulting phosphate ester is generally more stable than the parent phosphite.

These transformation products have their own environmental profiles. Octadecanol is a long-chain fatty alcohol that is readily biodegradable. Phosphorous acid can enter the environmental phosphorus cycle. The resulting phosphate esters are structurally similar to OPEs, which have been studied more extensively and are known to persist to varying degrees in the environment.

| Transformation Pathway | Reactant | Key Conditions | Major Products |

| Abiotic Hydrolysis | This compound | Presence of water; can be accelerated by acidic or basic pH and temperature. | Dioctadecyl phosphite, Monooctadecyl phosphite, Phosphorous acid, Octadecanol |

| Abiotic/Biotic Oxidation | This compound | Presence of oxygen, atmospheric oxidants, or microbial action. | Trioctadecyl phosphate |

| Biotic Hydrolysis | This compound | Mediated by microbial enzymes (esterases) in soil and aquatic environments. | Phosphorous acid, Octadecanol |

Biodegradation Studies and Mechanisms in Environmental Matrices

Biodegradation is the breakdown of organic substances by microorganisms, representing a critical pathway for the ultimate removal of chemicals from the environment. The biodegradability of this compound is influenced by several molecular characteristics.

The molecule's large size and long C18 alkyl chains result in very low water solubility, which is a primary factor limiting its bioavailability to microorganisms. Generally, substances must be dissolved in water to be transported across microbial cell membranes for metabolism. However, the ester bonds are susceptible to enzymatic attack by extracellular hydrolases (specifically, esterases) secreted by bacteria and fungi. ijcrar.com This initial fragmentation step can break the larger molecule into smaller, more bioavailable components like octadecanol and phosphorous acid. ijcrar.com

Long-chain alkanes and fatty alcohols like octadecanol are known to be degraded by a wide range of soil and aquatic microorganisms, such as those from the genera Rhodococcus and Pseudomonas. researchgate.net These microbes typically initiate degradation through terminal oxidation of the alkyl chain, forming a carboxylic acid that can then be metabolized through the β-oxidation pathway. researchgate.net

While direct biodegradation studies on this compound are not widely available, research on related organophosphate esters (OPEs) in environmental matrices provides relevant insights. Studies on OPEs in coastal sediments have shown that biotic processes significantly enhance their degradation compared to abiotic processes alone. researchgate.net

| Compound Class | Environmental Matrix | Degradation Half-life (Biotic Conditions) | Key Findings | Reference |

| Organophosphate Esters (OPEs) | Coastal Sediment | 16.8 to 46.8 days | Microbial action plays a relevant role in enhancing OPE degradation. | researchgate.net |

| Long-chain n-alkanes (e.g., C20+) | Soil | Varies (slow) | Biodegradation is often the rate-limiting step; bioavailability is a key factor. | enviro.wiki |

| Polylactic acid (PLA) oligomers | Marine Environment | 82-85% degradation within 6 days | Aliphatic ester linkages are susceptible to rapid biodegradation by marine microbial communities. | mit.edu |

This table presents data for structurally related compounds to infer the potential biodegradability of this compound.

Green Chemistry Principles in the Lifecycle of this compound

The 12 Principles of Green Chemistry provide a framework for designing chemical products and processes that are more sustainable. yale.edusigmaaldrich.com Applying these principles to the lifecycle of this compound can help minimize its environmental footprint.

| Green Chemistry Principle | Application in the Lifecycle of this compound |

| 1. Prevention | It is better to prevent waste than to treat it. The synthesis of this compound can be optimized to maximize yield and minimize the formation of byproducts, such as partially substituted phosphites or chlorinated waste streams. ijrpc.com |

| 2. Atom Economy | Synthetic methods should maximize the incorporation of all materials into the final product. The typical synthesis from phosphorus trichloride (B1173362) and three equivalents of octadecanol has a high theoretical atom economy, but the formation of hydrogen chloride (HCl) as a byproduct reduces it. Using a catalytic process or an HCl scavenger that can be recycled improves the overall economy. |

| 3. Less Hazardous Chemical Syntheses | Methods should use and generate substances with little or no toxicity. Phosphorus trichloride (PCl₃) is a highly reactive and corrosive starting material. Research into alternative, less hazardous phosphorus sources could improve the process's green credentials. |

| 4. Designing Safer Chemicals | Chemical products should be designed to be effective while minimizing toxicity. This compound's degradation products—octadecanol and phosphorous acid—are generally considered to have a lower environmental hazard profile compared to many other plastic additives. |

| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances should be made unnecessary or innocuous. The synthesis can be performed in a high-boiling point, recyclable solvent like toluene (B28343) or, ideally, under solvent-free melt conditions to eliminate solvent waste. nih.gov |

| 6. Design for Energy Efficiency | Energy requirements should be minimized. Conducting the synthesis at the lowest feasible temperature and pressure reduces energy consumption. The use of efficient catalysts can lower the activation energy of the reaction, allowing for milder conditions. |

| 7. Use of Renewable Feedstocks | A raw material should be renewable whenever practicable. The octadecanol (stearyl alcohol) feedstock can be sourced from renewable vegetable oils or animal fats through the hydrogenation of stearic acid, making a significant portion of the molecule bio-based. |